1-Piperidinebutanamine 2HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidinebutanamine 2HCl can be synthesized through the reaction of piperidine with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically involves microwave irradiation to achieve high yields and purity . The general reaction scheme is as follows: [ \text{Piperidine} + \text{1,4-Dibromobutane} \rightarrow \text{1-Piperidinebutanamine} ] The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinebutanamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
1-Piperidinebutanamine 2HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Piperidinebutanamine 2HCl involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine widely used in organic synthesis.
Piperine: An alkaloid found in black pepper with various pharmacological properties.
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom, used in many chemical reactions.
Uniqueness: 1-Piperidinebutanamine 2HCl is unique due to its specific structure, which combines the properties of piperidine and butanamine. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H22Cl2N2 |
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Molecular Weight |
229.19 g/mol |
IUPAC Name |
1-piperidin-1-ylbutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-2-6-9(10)11-7-4-3-5-8-11;;/h9H,2-8,10H2,1H3;2*1H |
InChI Key |
WLUWFVWBHYDZTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N)N1CCCCC1.Cl.Cl |
Origin of Product |
United States |
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